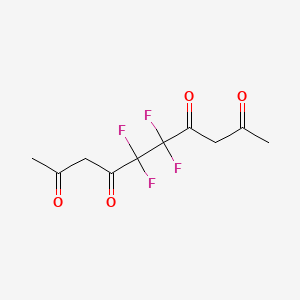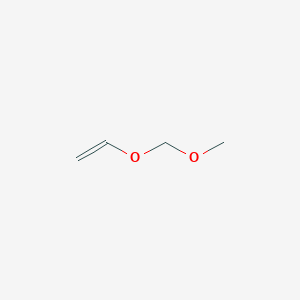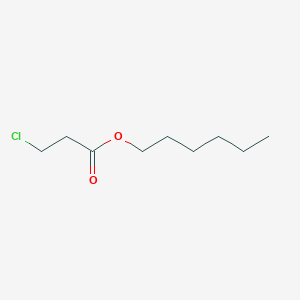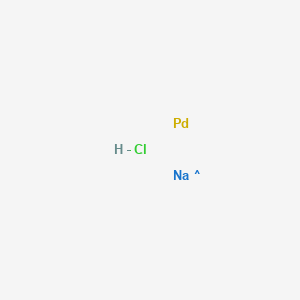
5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone is a chemical compound with the molecular formula C10H10F4O4 . It is characterized by the presence of four fluorine atoms and four ketone groups, making it a unique and interesting compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone typically involves the fluorination of decane derivatives under controlled conditions. The reaction often requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or xenon difluoride (XeF2) . The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of advanced fluorination techniques and catalysts to optimize the reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like halogenating agents (e.g., chlorine gas) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with enzymes and proteins effectively. The ketone groups facilitate the formation of covalent bonds with target molecules, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and ketone groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and resistance to chemical degradation, making it valuable for various applications .
Propiedades
Número CAS |
63579-02-2 |
|---|---|
Fórmula molecular |
C10H10F4O4 |
Peso molecular |
270.18 g/mol |
Nombre IUPAC |
5,5,6,6-tetrafluorodecane-2,4,7,9-tetrone |
InChI |
InChI=1S/C10H10F4O4/c1-5(15)3-7(17)9(11,12)10(13,14)8(18)4-6(2)16/h3-4H2,1-2H3 |
Clave InChI |
PVHZYGOFMQDYOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C(C(C(=O)CC(=O)C)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)

![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)

![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)
![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)


![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)
